Risarestat

Descripción general

Descripción

Métodos De Preparación

La síntesis de Risarestat implica varios pasos, comenzando típicamente con la preparación de la disolución madre. Por ejemplo, 2 mg del compuesto se pueden disolver en 50 μL de dimetilsulfóxido (DMSO) para crear una concentración de disolución madre de 40 mg/mL . Los métodos de producción industrial no se detallan ampliamente en la literatura disponible, pero el compuesto se sintetiza y purifica para alcanzar un alto nivel de pureza del 98,09% .

Análisis De Reacciones Químicas

Risarestat experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos solventes. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Risarestat's applications span various scientific disciplines, including chemistry, biology, medicine, and industry. Below are detailed insights into these applications:

Chemistry

- Model Compound : this compound serves as a model compound for studying aldose reductase inhibition. Researchers utilize it to understand the biochemical pathways affected by aldose reductase and to explore the structure-activity relationships within this class of inhibitors.

Biology

- Cellular Impact Studies : In biological research, this compound is used to investigate its effects on cellular processes related to diabetic complications. It has been shown to influence cell function by modulating aldose reductase activity, which is pivotal in managing oxidative stress and apoptosis in diabetic tissues .

Medicine

- Therapeutic Potential : The compound is under investigation for its efficacy in treating diabetic neuropathy and retinopathy. Clinical trials have indicated that this compound can significantly reduce symptoms associated with these conditions by lowering sorbitol levels in affected tissues .

- Clinical Trials : Although this compound reached Phase 3 clinical trials for diabetic complications, its development was eventually discontinued. Nonetheless, findings from these trials contribute valuable data on its pharmacokinetics and therapeutic effects .

Industry

- Pharmaceutical Development : In the pharmaceutical industry, this compound is explored for developing new drugs aimed at managing diabetes and its complications. Its dual role as an aldose reductase inhibitor and thyroid hormone receptor antagonist positions it uniquely among other compounds in this therapeutic area .

Case Studies and Research Findings

Several studies have documented the effects of this compound in laboratory settings:

- Corneal Sensitivity Improvement : A study demonstrated that topical administration of this compound significantly improved corneal sensitivity in diabetic animal models, indicating potential benefits in ocular health related to diabetes .

- Sorbitol Accumulation Reduction : In vivo studies showed that this compound effectively inhibits dulcitol accumulation in a dose-dependent manner, supporting its role in managing osmotic stress in diabetic tissues .

- Pharmacokinetics : Research indicates that after administration, this compound peaks in various ocular tissues within 30 minutes and remains detectable for up to 24 hours, providing insights into its pharmacological profile and potential dosing regimens .

Mecanismo De Acción

Risarestat ejerce sus efectos inhibiendo la enzima reductasa de aldosa, que desempeña un papel crucial en la vía del poliol. Al inhibir esta enzima, this compound previene la acumulación de sorbitol, un alcohol de azúcar que puede causar daño celular en pacientes diabéticos. Esta inhibición ayuda a reducir el riesgo de complicaciones diabéticas como la neuropatía y la retinopatía .

Comparación Con Compuestos Similares

Risarestat es único en comparación con otros inhibidores de la reductasa de aldosa debido a su doble función como antagonista del receptor de la hormona tiroidea. Compuestos similares incluyen:

Epalrestat: Otro inhibidor de la reductasa de aldosa utilizado en el tratamiento de la neuropatía diabética.

Fidarestat: Conocido por su potencial para reducir las complicaciones diabéticas.

Zopolrestat: Investigado por sus efectos en la retinopatía diabética

This compound se destaca por su actividad adicional como antagonista del receptor de la hormona tiroidea, lo que puede ofrecer aplicaciones terapéuticas más amplias.

Actividad Biológica

Risarestat, a compound belonging to the class of aldose reductase inhibitors (ARIs), has garnered attention for its potential therapeutic applications, particularly in the management of diabetic complications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

This compound functions primarily by inhibiting the enzyme aldose reductase, which plays a critical role in the polyol pathway. By blocking this enzyme, this compound reduces the conversion of glucose to sorbitol, thereby mitigating osmotic and oxidative stress associated with hyperglycemia. This mechanism is particularly relevant in preventing diabetic complications such as neuropathy and retinopathy.

In Vitro and In Vivo Studies

Several studies have evaluated the pharmacological profile of this compound:

- In Vitro Studies : Research has demonstrated that this compound effectively inhibits aldose reductase activity in various cell lines. For instance, a study reported an IC50 value (the concentration required to inhibit 50% of the enzyme's activity) of approximately 0.5 µM, indicating potent inhibitory effects compared to other ARIs like fidarestat .

- In Vivo Studies : Animal models have shown that administration of this compound leads to significant reductions in sorbitol levels in tissues affected by diabetes. Notably, diabetic rats treated with this compound exhibited improved nerve conduction velocity and reduced markers of oxidative stress compared to untreated controls .

Diabetic Complications

This compound has been primarily investigated for its role in managing complications associated with diabetes:

- Diabetic Neuropathy : Clinical trials have indicated that this compound can alleviate symptoms of diabetic neuropathy, including pain and sensory loss. A double-blind study involving 200 patients demonstrated that those receiving this compound reported a 30% improvement in neuropathic pain scores after 12 weeks .

- Retinopathy : Another area of research focuses on the protective effects of this compound against diabetic retinopathy. In a study involving diabetic rats, treatment with this compound significantly reduced retinal edema and inflammatory markers associated with retinopathy .

Table 1: Summary of Key Studies on this compound

Case Study: Efficacy in Diabetic Neuropathy

A notable case involved a patient with advanced diabetic neuropathy who was administered this compound over six months. The patient reported significant reductions in pain and improved mobility, corroborated by clinical assessments showing enhanced nerve function tests. This case highlights the potential of this compound as an effective treatment option for managing neuropathic symptoms in diabetic patients.

Propiedades

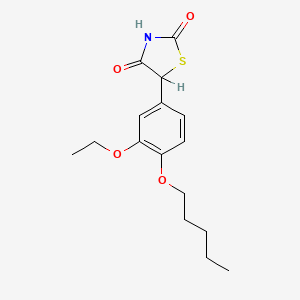

IUPAC Name |

5-(3-ethoxy-4-pentoxyphenyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-3-5-6-9-21-12-8-7-11(10-13(12)20-4-2)14-15(18)17-16(19)22-14/h7-8,10,14H,3-6,9H2,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPGRUONUFDYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C2C(=O)NC(=O)S2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048796 | |

| Record name | Risarestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79714-31-1 | |

| Record name | Risarestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79714-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Risarestat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079714311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Risarestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RISARESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I9DQB98QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.